XCC, also known by its chemical identifier PD050986, is a 1,3,8-substituted xanthine derivative and functions primarily as an adenosine receptor antagonist. Its molecular formula is C19H22N4O5, with a molecular weight of approximately 386.4 g/mol. The compound exhibits specific binding affinities to various adenosine receptors, with inhibition constants (Ki) of 42 nM for the A1 receptor, 68 nM for the A2B receptor, and 1130 nM for the A2A receptor, indicating its potential selectivity and efficacy in modulating adenosine signaling pathways .
XCC's chemical reactivity primarily involves its role as an antagonist at adenosine receptors. The compound interacts with these receptors through competitive inhibition, altering downstream signaling cascades typically mediated by adenosine. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and alterations in cardiovascular function. Specific
XCC's biological activity is centered around its antagonistic effects on adenosine receptors. By blocking these receptors, XCC can influence several physiological processes:
The compound shows promise in research related to neuroprotection and cardioprotection due to its ability to modulate adenosine-mediated pathways .
The synthesis of XCC involves several steps typically centered around the modification of xanthine derivatives. Common methods include:
The synthesis process can be optimized based on desired yields and purity levels .
XCC has potential applications in various fields:
Research on XCC has focused on its interactions with different biological systems:
These studies are crucial for understanding the broader implications of XCC's biological activities and potential clinical applications .
Several compounds exhibit similar properties or structures to XCC. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Type | Primary Action | Ki Values (nM) |
---|---|---|---|
Caffeine | Methylxanthine | Adenosine receptor antagonist | ~1000 (A1) |
Theophylline | Methylxanthine | Adenosine receptor antagonist | ~200 (A1) |
PD081503 | Xanthine derivative | Adenosine receptor antagonist | 50 (A1) |
MRS1754 | Purinergic antagonist | Selective A3 receptor antagonist | ~10 |
XCC stands out due to its specific binding affinities across multiple adenosine receptors, particularly its strong inhibition at A1 and A2B receptors compared to other similar compounds like caffeine and theophylline. This selectivity may enhance its therapeutic potential while minimizing side effects associated with broader spectrum antagonists .